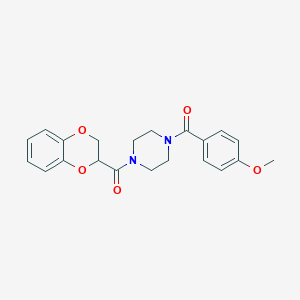![molecular formula C19H16N4O2S B4632118 5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
説明
The compound of interest is part of a broader class of chemical compounds that have been synthesized for various applications, including pharmacological activities. These compounds often feature complex structures with multiple heterocyclic systems, which contribute to their diverse chemical and biological properties. The compound mentioned is closely related to thiazolo[3,2-b][1,2,4]triazoles and thiazolo[4,5-b]pyridines, which have been explored for their potential in creating biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from basic heterocyclic systems and incorporating various functional groups through reactions like cyclization, alkylation, and condensation. For instance, the synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been reported, showcasing a method to introduce diverse substituents into the thiazolo[1,2,4]triazole framework (Suresh, Lavanya, & Rao, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of multiple ring systems, including thiazolo, triazole, and pyridine rings. These structures have been elucidated using techniques such as X-ray crystallography, demonstrating how the rings are arranged and how substituents affect the overall conformation of the molecule. For example, a detailed structural analysis of a similar compound, 1′-Methyl-4′-tolyl-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-5′′-(thiazolo[3,2-b][1,2,4]triazole)-2,6′′(3H,5′′H)-dione, was conducted, highlighting the planar nature of the thiazolo[3,2-b][1,2,4]triazole system (Li, Feng, Gao, & Yao, 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions and substitutions, allowing for the introduction or modification of functional groups. Their chemical properties are influenced by the nature of the substituents and the heterocyclic systems present, affecting their reactivity and interaction with biological targets. The synthesis of derivatives and their evaluation for antimicrobial activity provides insights into the chemical behavior of these compounds (Suresh et al., 2016).
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to 5-(2-propoxybenzylidene)-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been synthesized and evaluated for their antimicrobial efficacy. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives exhibited significant biological activity against a range of tested microorganisms, showcasing good antimicrobial properties (M. Suresh, P. Lavanya, C. Rao, 2016). This indicates the potential of such compounds in the development of new antimicrobial agents.
Antioxidant and Antifungal Properties
Research into the synthesis and evaluation of 1,2,4-triazole derivatives stemming from isonicotinic acid hydrazide demonstrated that these compounds, by virtue of their structural features, possess moderate to good antimicrobial and antioxidant activities (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009). The presence of pyridine and triazole moieties is crucial for these activities, suggesting that compounds like the one under discussion may also offer similar benefits.
Application in Cancer Research
Compounds with a triazole-thiazole backbone have been explored for their antitumor activities. For example, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine highlighted its promising antitumor potential against specific cell lines, indicating the relevance of such structures in cancer research (叶姣 et al., 2015).
Molecular Docking and Structural Analysis
The structural and electronic properties of related compounds have been extensively studied using various computational methods, including Density Functional Theory (DFT) and molecular docking, to understand their interaction with biological targets. A specific study involved spectroscopic identification and molecular docking of a compound structurally similar to the one , targeting the Pim-1 kinase cancer protein, illustrating the compound's potential in medicinal chemistry (N. Shanmugapriya et al., 2022).
特性
IUPAC Name |
(5Z)-5-[(2-propoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-11-25-15-6-4-3-5-14(15)12-16-18(24)23-19(26-16)21-17(22-23)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDCRYKVBOPIPT-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)


![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)
![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)